molecular formula C17H17N3O3S2 B11212206 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

Cat. No.: B11212206
M. Wt: 375.5 g/mol
InChI Key: KINDXIQXJUBOMQ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a thiophene-containing aldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to the inhibition of biochemical pathways involved in inflammation, cancer cell proliferation, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Quinazoline derivatives: Compounds like gefitinib and erlotinib.

Uniqueness

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24)

InChI Key

KINDXIQXJUBOMQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S

Origin of Product

United States

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